Rarasaponin IV

CAS No.:

Cat. No.: VC1944509

Molecular Formula: C52H80O19

Molecular Weight: 1009.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H80O19 |

|---|---|

| Molecular Weight | 1009.2 g/mol |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| Standard InChI | InChI=1S/C52H80O19/c1-25-36(57)41(70-43-38(59)40(68-28(4)56)32(23-63-43)67-27(3)55)39(60)44(65-25)71-42-37(58)31(66-26(2)54)22-64-45(42)69-35-14-15-48(7)33(49(35,8)24-53)13-16-51(10)34(48)12-11-29-30-21-47(5,6)17-19-52(30,46(61)62)20-18-50(29,51)9/h11,25,30-45,53,57-60H,12-24H2,1-10H3,(H,61,62)/t25-,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

| Standard InChI Key | CPJOOPOJUSLHJP-CWEAZBJDSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)OC(=O)C)OC(=O)C)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)OC8C(C(C(CO8)OC(=O)C)OC(=O)C)O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

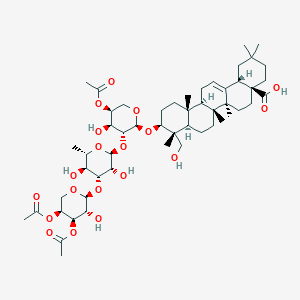

Rarasaponin IV is characterized by the molecular formula C₅₂H₈₀O₁₉ and a molecular weight of 1009.2 g/mol . The compound's structure represents the classic architecture of oleanane-type triterpene saponins, featuring a pentacyclic triterpene skeleton with multiple sugar moieties attached through glycosidic linkages.

Structural Features

The full IUPAC name of Rarasaponin IV highlights its structural complexity:

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Based on spectroscopic evidence, the structure has been determined to be hederagenin 3-O-(3,4-di-O-acetyl-α-L-arabinopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside . This confirms that Rarasaponin IV is a triterpenoid saponin with hederagenin as the aglycone unit and a trisaccharide chain attached at the C-3 position.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Rarasaponin IV

Isolation and Characterization

Source Material

Rarasaponin IV is exclusively isolated from the pericarps of Sapindus rarak DC., a member of the Sapindaceae family . This tree is native to Southeast Asia but has been documented to grow throughout various regions of Asia and Africa . The pericarps have traditionally been used in folk medicine, which prompted scientific investigations into their bioactive constituents.

Extraction and Isolation Methodology

The isolation of Rarasaponin IV follows a meticulous multi-step process. Initially, the dried pericarps of S. rarak are crushed and extracted with methanol . The extraction methodology typically involves:

-

Mechanical grinding of dried pericarps to produce a fine powder

-

Methanol extraction of the powdered material

-

Fractionation of the methanolic extract using Diaion HP-20 column chromatography

-

Further purification through normal- and reversed-phase column chromatographies

-

Final isolation using high-performance liquid chromatography (HPLC)

This exhaustive purification process results in a notably low yield of Rarasaponin IV, approximately 0.02% from the methanol-eluted fraction . This is significantly lower than the yields of related compounds Rarasaponin V (0.20%) and Rarasaponin VI (0.12%) .

Structural Elucidation

The structure of Rarasaponin IV has been determined through comprehensive spectroscopic analyses, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

These analytical approaches have confirmed that Rarasaponin IV possesses an oleanane-type triterpene core with multiple glycosidic attachments featuring acetylated sugar units.

Biological Activity

Anti-hyperlipidemic Properties

The methanolic extract and saponin fraction from S. rarak, which contains Rarasaponin IV, have demonstrated significant inhibitory effects on plasma triglyceride (TG) elevation in olive oil-treated mice . This suggests potential applications in managing hyperlipidemia and related metabolic disorders.

Enzyme Inhibition

Initial investigations that led to the discovery of Rarasaponin IV found that the methanolic extract from S. rarak exhibited inhibitory effects on pancreatic lipase activity . This enzyme inhibition property may contribute to the compound's anti-hyperlipidemic effects by reducing fat absorption in the intestine.

Comparison with Related Compounds

While specific data exclusively for Rarasaponin IV's biological activity is limited, the related saponins from S. rarak have shown notable bioactivity:

Table 2: Comparative Biological Activities of Rarasaponins

Structure-Activity Relationship

The biological activity of Rarasaponin IV likely derives from both its aglycone (hederagenin) core and the specific arrangement of sugar moieties in its structure. Saponins generally exhibit their bioactivities through various mechanisms, including:

The acetylated nature of the sugar residues in Rarasaponin IV may enhance its lipophilicity and potentially affect its bioavailability and membrane interactions.

Research Applications

Challenges in Research and Development

Several challenges affect the further development of Rarasaponin IV for practical applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume